molecular formula C10H14BrNO2 B13272729 2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol

2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol

Cat. No.: B13272729
M. Wt: 260.13 g/mol
InChI Key: NYJDEOUBJNFXPK-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H14BrNO2. This compound is characterized by the presence of a bromine atom, a hydroxypropyl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol typically involves a multi-step process. One common method starts with the bromination of 2-aminophenol to form 2-amino-4-bromophenol. This intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropyl group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: De-brominated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol is unique due to the presence of both the hydroxypropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-6-[(2-hydroxypropylamino)methyl]phenol

InChI

InChI=1S/C10H14BrNO2/c1-7(13)5-12-6-8-3-2-4-9(11)10(8)14/h2-4,7,12-14H,5-6H2,1H3

InChI Key

NYJDEOUBJNFXPK-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Br)O)O

Origin of Product

United States

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